Cas no 83863-67-6 (1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one)

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one structure
83863-67-6 structure
Product name:1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one
CAS No:83863-67-6
MF:C30H34N4O
MW:466.61716
CID:731660
PubChem ID:3019426

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one
    • 1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3-prop-1-en-2-ylbenzimidazol-2-one
    • 1-[3-[4-(diphenylmethyl)-1-piperazinyl]propyl]-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one
    • 1-(3-(4-BENZHYDRYLPIPERAZIN-1-YL)PROPYL)-3-(PROP-1-EN-2-YL)-1,3-DIHYDRO-2H-BENZO[D]IMIDAZOL-2-ONE
    • 1-[3-[4-(diphenylmethyl)-1-piperazinyl]propyl]-1,3-dihydro-3-(1-methylvinyl)-2h-benzo[d]imidazol-2-one
    • 83863-67-6
    • 1-{-[4-(diphenylmethyl)-1-piperazinyl]propyl}-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one
    • DTXSID80232761
    • ZWSPGJJMVIEYKJ-UHFFFAOYSA-N
    • F97991
    • SCHEMBL9222739
    • EINECS 281-132-8
    • 1-{3-[4-(diphenylmethyl)-1-piperazinyl]propyl}-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one
    • NS00060868
    • Inchi: InChI=1S/C30H34N4O/c1-24(2)34-28-17-10-9-16-27(28)33(30(34)35)19-11-18-31-20-22-32(23-21-31)29(25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-10,12-17,29H,1,11,18-23H2,2H3
    • InChI Key: ZWSPGJJMVIEYKJ-UHFFFAOYSA-N
    • SMILES: CC(=C)N1C2=CC=CC=C2N(C1=O)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Computed Properties

  • Exact Mass: 466.273262
  • Monoisotopic Mass: 466.273262
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30
  • XLogP3: 5.2

Experimental Properties

  • Density: 1.156
  • Boiling Point: 601.4°C at 760 mmHg
  • Flash Point: 239.4°C
  • Refractive Index: 1.615

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